N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-9-4-2-8(3-5-9)6-12-11(16)10-7-13-15-14-10/h2-5,7H,6H2,1H3,(H,12,16)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUJZFVJUHAUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of copper(I) catalysts to facilitate the cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced triazole compounds .
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
- N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including cycloaddition and substitution reactions, making it valuable in organic synthesis.
Coordination Chemistry
- The compound acts as a ligand in coordination chemistry. It can form complexes with metal ions, which are essential for catalysis and the development of new materials.
Biological Applications
Antimicrobial Properties
- Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing significant inhibitory effects comparable to standard antibiotics .
Anticancer Potential
- The compound has been studied for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis .
Neuroprotective Effects
- As a multi-target directed ligand (MTDL), this compound has shown promise in neuroprotection by interacting with key targets involved in Alzheimer's disease pathology. It inhibits β-secretase and Glycogen Synthase Kinase 3β, leading to reduced amyloid beta formation and tau phosphorylation .
Medicinal Applications
Therapeutic Agent Development
- This compound is being explored as a potential therapeutic agent for various diseases. Its mechanism of action involves modulation of biochemical pathways related to inflammation and oxidative stress, which are critical in many chronic diseases .
Drug Design and Discovery
- The compound's structure allows for modifications that can enhance its biological activity. Researchers are investigating derivatives of this triazole for improved efficacy and selectivity against specific disease targets .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in Alzheimer’s disease research, the compound has been shown to inhibit β-secretase and glycogen synthase kinase 3β, which are involved in the formation of amyloid plaques and tau phosphorylation, respectively . This multi-target approach makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Triazole Ring
4-Methoxybenzyl-Substituted Analogs
- 4-(Benzyloxy)-1-(4-methoxybenzyl)-N-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carboxamide (15f): This analog replaces the carboxamide’s 4-methoxyphenyl group with a 3-phenoxyphenyl moiety. The benzyloxy substituent at C4 increases molecular weight (MW: ~527 g/mol) and reduces polarity compared to the parent compound. Its melting point (110.9–111.5 °C) is lower than that of hydroxy-substituted derivatives, reflecting altered intermolecular forces .
- 4-Hydroxy-N-(4'-methoxy-[1,1'-biphenyl]-3-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide (8): Substitution with a hydroxy group at C4 and a biphenylamide group results in a higher melting point (247.9 °C) due to hydrogen bonding.
Non-4-Methoxybenzyl Triazoles
- 1-Benzyl-N-[4-(diethylamino)phenyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide (SI60): Replacing the 4-methoxybenzyl group with a benzyl group eliminates methoxy’s electron-donating effects, altering electronic properties. The diethylamino substituent on the amide enhances solubility in polar solvents .
Carboxamide Substituent Modifications
- This compound exhibits a melting point of 125.5–128.0 °C, higher than non-halogenated analogs due to increased van der Waals interactions .
- 4-(Benzyloxy)-N-(3,5-bis(trifluoromethyl)phenyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide (16a) :
The trifluoromethyl groups increase lipophilicity (ClogP ~5.2), improving membrane permeability. However, the melting point drops to 151.2–153.0 °C due to reduced crystallinity .
Heterocyclic Core Replacements
- The methyl groups enhance steric hindrance, which may reduce metabolic degradation .
- 4-Nitro-3-methoxy-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide :
The pyrazole core introduces different tautomeric properties compared to triazoles. The nitro group increases reactivity, as seen in its molecular formula (C₁₃H₁₄N₄O₅) and molar mass (306.27 g/mol) .
Key Physicochemical Data
Functional Implications
- Solubility and Stability : Methoxy and benzyloxy groups enhance solubility in organic solvents, whereas hydroxy and nitro groups improve aqueous stability .
Biological Activity
N-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the 1,2,3-triazole family, known for its diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and specific therapeutic potentials based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves a "click chemistry" approach where azides and alkynes react to form the triazole ring. This method is favored due to its efficiency and mild reaction conditions. The carboxamide group is introduced through standard amide coupling reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds related to this compound have shown significant antiproliferative effects against various cancer cell lines. In a comparative study involving several triazole derivatives:
- Compound 9 demonstrated an IC50 value of 1.1 μM against MCF-7 (breast cancer), 2.6 μM against HCT-116 (colon cancer), and 1.4 μM against HepG2 (liver cancer) cells .
- The mechanism of action is believed to involve the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that several triazole derivatives exhibit substantial antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. Some key findings include:
- Compounds 6 and 9 showed good inhibition against both bacterial strains .
- The structure-activity relationship suggests that modifications in the triazole ring can enhance antimicrobial efficacy.
Neuroprotective Effects
Emerging studies suggest that triazoles may possess neuroprotective properties. For example, certain derivatives have demonstrated the ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress:
- Compounds were found to block the NF-kB signaling pathway and reduce reactive oxygen species (ROS) generation .
- These effects indicate potential applications in neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
In a detailed investigation of various triazole derivatives including this compound:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 9 | MCF-7 | 1.1 | TS inhibition |
| 9 | HCT-116 | 2.6 | TS inhibition |
| 9 | HepG2 | 1.4 | TS inhibition |
This table summarizes the antiproliferative activity against different cancer cell lines and highlights the mechanism involved .
Case Study 2: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various triazole compounds revealed:
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 6 | E. coli | 15 |
| 9 | S. aureus | 18 |
These results indicate that modifications in the triazole structure can significantly impact antibacterial activity .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize reaction temperatures (e.g., 80–100°C for cycloaddition) to minimize side products like regioisomeric triazoles .
Advanced: How can conflicting crystallographic data for this compound be resolved during structural refinement?
Methodological Answer :
Conflicts often arise from disordered solvent molecules or anisotropic displacement parameters. Use the following approach:
Software Tools : Refine the structure using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to model disorder and apply restraints .
Validation Metrics : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% discrepancy) .
Data Reconciliation : Compare multiple datasets (e.g., synchrotron vs. lab-source XRD) and apply multi-solvent masking in OLEX2 for ambiguous electron density regions .
Example :
In a related triazole derivative, SHELXL refinement resolved a 0.15 Å positional discrepancy in the methoxybenzyl group by applying ISOR restraints to thermal parameters .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer :
A combination of techniques is essential:
NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals:
IR Spectroscopy : Identify carboxamide C=O stretch at ~1680 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .
Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion ([M+H]⁺ expected for C₁₂H₁₃N₄O₂: 263.0964) .
Q. Methodological Answer :
In Vitro Assays :
- Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations via nonlinear regression .
- Compare potency to reference drugs (e.g., doxorubicin) and assess selectivity using non-cancerous cell lines (e.g., HEK293) .
Mechanistic Studies :
- Perform molecular docking (AutoDock Vina) against AKR1C3 or other enzymes to predict binding modes .
- Validate interactions via SPR or ITC to measure binding constants (Kd) .
Case Study :
A hydroxytriazole analog showed IC₅₀ = 2.1 µM against AKR1C3, with docking revealing hydrogen bonds to Tyr55 and His117 residues .
Basic: What are common impurities formed during synthesis, and how are they mitigated?
Q. Methodological Answer :
- Major Impurities :
- Regioisomeric Triazoles : Formed during CuAAC. Mitigate by optimizing catalyst loading (1–5 mol% CuI) and reaction time .
- Unreacted Amines : Remove via acid-base extraction (e.g., 1M HCl wash) .
- Detection : Use HPLC with a C18 column (ACN/water + 0.1% TFA) to quantify impurities (<0.5% threshold) .
Advanced: How can computational methods guide structure-activity relationship (SAR) studies for triazole carboxamides?
Q. Methodological Answer :
QSAR Modeling : Use Gaussian or GAMESS for DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
SAR Workflow :
- Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the benzyl ring).
- Perform MD simulations (AMBER) to assess conformational stability in binding pockets .
Data Integration : Build a SAR table linking substituent effects (e.g., methoxy vs. nitro groups) to IC₅₀ values .
Example :
In a pyrazole-carboxamide study, a -CF₃ group increased activity 10-fold by enhancing hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
